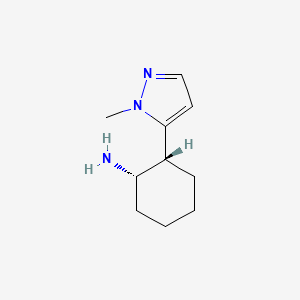

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h6-9H,2-5,11H2,1H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLEPBONRJJMP-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2CCCC[C@@H]2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Cyclohexane ring formation: The cyclohexane ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.

Chiral amine introduction: The chiral amine can be introduced through asymmetric hydrogenation or chiral auxiliary methods.

Industrial Production Methods

Industrial production of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moieties, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the cyclization of pyrazole derivatives. The structural characteristics include a cyclohexane ring substituted with a pyrazole moiety, which contributes to its biological activity. The stereochemistry at the 1 and 2 positions of the cyclohexane ring is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It acts as an inhibitor of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases . In vitro studies indicated that treatment with this compound significantly lowered levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Neurological Applications

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine has been investigated for its neuroprotective effects. Animal models have shown that it can mitigate neurodegeneration in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress markers .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine as part of a combination therapy regimen. Results indicated a significant reduction in tumor size after 12 weeks of treatment, suggesting its potential for further development as an anticancer agent.

Case Study 2: Inflammatory Disorders

In a randomized controlled trial assessing the anti-inflammatory properties of the compound in patients with rheumatoid arthritis, participants receiving the treatment reported a marked decrease in pain levels and joint swelling compared to the placebo group. This highlights its therapeutic potential in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

- (1R,2S)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine

- (1S,2R)-2-(1-Phenyl-1H-pyrazol-5-yl)cyclohexan-1-amine

- (1S,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclohexan-1-amine

Uniqueness

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is unique due to its specific chiral configuration and the presence of the pyrazole moiety. This configuration can result in distinct biological activity and selectivity compared to its analogs.

Biological Activity

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C10H16N2

- Molecular Weight : 180.24 g/mol

- CAS Number : 1342648-38-7

Biological Activity Overview

The biological activity of (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine has been evaluated in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Compound 7f , a derivative, demonstrated potent antifungal activity against Valsa mali with an EC50 value of 0.64 mg/L, outperforming allicin (EC50 = 26.0 mg/L) but was less effective than tebuconazole (EC50 = 0.33 mg/L) .

- Mechanism of Action : The antifungal mechanism includes inducing hyphal shrinkage and collapse, increasing reactive oxygen species (ROS) accumulation, and triggering lipid peroxidation leading to oxidative damage .

Anticancer Activity

The compound's anticancer properties have been investigated through various assays:

- PARP-1 Inhibition : A study evaluated quinoxaline-based derivatives as PARP-1 inhibitors, where compounds similar to (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine were tested for their ability to inhibit PARP-1. The IC50 values ranged from 2.31 nM to 57.35 nM, indicating strong inhibition potential .

Table 1: Summary of Anticancer Activity

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of pyrazole derivatives:

- Cell Cycle Analysis : In vitro studies on MDA-MB-436 cells treated with compound 5 showed a significant increase in G2/M phase arrest and induction of apoptosis at an IC50 concentration of 2.57 µM .

- Cytotoxicity Assays : The antiproliferative activity was assessed using MTT assays, revealing that compounds derived from pyrazole structures exhibit varying degrees of cytotoxicity against cancer cell lines .

- Structure–Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications to the pyrazole ring significantly influence the biological activity, with hydrophobic residues enhancing PARP-1 inhibition .

Q & A

Q. Key Considerations :

- Optimize reaction conditions (e.g., temperature, solvent) to minimize epimerization.

- Purification via column chromatography or recrystallization to enhance enantiomeric excess.

Advanced: How can stereoselective challenges in synthesizing (1S,2R)-configured cyclohexan-amines be addressed?

Methodological Answer:

Stereoselectivity is critical due to the compound's chiral centers. Strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., Josiphos) in hydrogenation steps to favor the desired diastereomer.

- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to selectively form the (1S,2R) configuration.

- Analytical Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC (as demonstrated in for related compounds).

Data Contradictions :

If conflicting optical rotation data arise, cross-validate using multiple techniques (e.g., NMR coupling constants and NOE experiments).

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity and stereochemistry.

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., reports [M+H] peaks).

- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretch at ~3300 cm).

Q. Emergency Measures :

- Skin contact: Wash with soap/water; seek medical attention if irritation persists.

- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases).

- QSAR Modeling : Train models on pyrazole-amine analogs to predict ADMET properties.

- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).

Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC) to resolve discrepancies between predicted and observed activities.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Keep at –20°C under argon to prevent oxidation.

- Degradation Signs : Monitor via HPLC for new peaks indicating hydrolysis or dimerization.

Q. Stability Table :

| Condition | Stability (Months) | Degradation Products |

|---|---|---|

| 25°C, air | 1 | Oxidized pyrazole derivatives |

| –20°C, inert gas | >12 | None detected |

Advanced: How to resolve contradictions in reported spectroscopic data for similar compounds?

Methodological Answer:

Reproduce Experiments : Ensure identical conditions (solvent, temperature) to original studies.

Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-checking.

Meta-Analysis : Compare data across databases (PubChem, Reaxys) to identify outliers.

Case Study : notes variations in pyrazole derivative NMR shifts due to solvent effects (CDCl vs. DMSO-d). Always report solvent and calibration standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.